molecular formula C18H19N3O6 B5538704 2-(4-nitrophenyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide

2-(4-nitrophenyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide

Cat. No.: B5538704
M. Wt: 373.4 g/mol
InChI Key: WIVJQNBMBIMNPN-YBFXNURJSA-N
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Description

2-(4-nitrophenyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C18H19N3O6 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.12738533 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

One study focused on the synthesis and characterization of hydrazones, including derivatives similar to the compound , for their nonlinear optical properties. These compounds exhibited potential for applications in optical devices such as optical limiters and switches due to their two-photon absorption capabilities at specific wavelengths (Naseema et al., 2010).

Anticholinesterase Activities

Another research area involves the synthesis of hydrazone derivatives to examine their potential anticholinesterase activities. These activities are crucial for developing treatments for diseases like Alzheimer's. A series of compounds were synthesized and evaluated for their inhibition potency against enzymes related to neurological functions (Kaya et al., 2016).

Antiproliferative Activities

Some derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cells. The structure-activity relationship of these compounds reveals significant potential in developing anticancer agents. Certain derivatives demonstrated high effectiveness against specific cancer cell lines, indicating their promise in cancer therapy (Jin et al., 2006).

Antimicrobial and Antitubercular Activities

Research has also extended into the antimicrobial and antitubercular activities of hydrazide derivatives. Studies have synthesized new compounds to test against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, showing some compounds possess significant inhibitory activities, which could be beneficial in treating infectious diseases (Samadhiya et al., 2014).

Urease Inhibition

Further investigation into the urease inhibitory activities of hydrazone compounds has been conducted. Urease inhibitors are crucial for developing treatments for infections caused by urease-producing bacteria. The synthesized compounds have shown promising results in inhibiting the urease enzyme, which could lead to new therapeutic agents (Sheng et al., 2015).

Photoprocesses and Sensor Development

The photoinduced processes of molecules containing nitrobenzyl groups, including the potential for sensor development against heavy metals like mercury, have been explored. These studies highlight the compound's versatility in creating sensitive and selective sensors for environmental monitoring and safety (Hussain et al., 2017).

Properties

IUPAC Name

2-(4-nitrophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6/c1-25-15-8-13(9-16(26-2)18(15)27-3)11-19-20-17(22)10-12-4-6-14(7-5-12)21(23)24/h4-9,11H,10H2,1-3H3,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVJQNBMBIMNPN-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.